Tert-butyl 5-aminoazocane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-aminoazocane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-6-10(13)7-5-9-14/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJHSGVIYJXPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189236 | |
| Record name | 1,1-Dimethylethyl 5-aminohexahydro-1(2H)-azocinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-27-9 | |
| Record name | 1,1-Dimethylethyl 5-aminohexahydro-1(2H)-azocinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-aminohexahydro-1(2H)-azocinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Tert Butyl 5 Aminoazocane 1 Carboxylate
Mechanistic Investigations of Amine-Directed Transformations
The presence of two distinct nitrogen atoms—a primary amine and a Boc-protected secondary amine—allows for various amine-directed transformations. The specific location and electronic nature of these groups can guide the regioselectivity of reactions.
While direct mechanistic studies on tert-butyl 5-aminoazocane-1-carboxylate are not extensively documented, the principles of amine-directed reactions can be inferred from analogous systems, particularly N-Boc protected nitrogen heterocycles. beilstein-journals.org One of the most significant transformations directed by N-Boc groups is the α-C–H lithiation. This reaction involves the deprotonation of the carbon atom adjacent to the nitrogen using a strong base like sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). beilstein-journals.org The N-Boc group is crucial as it acidifies the adjacent protons and coordinates the lithium cation, facilitating the deprotonation. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce substituents at the α-position. For the azocane (B75157) ring, this would correspond to functionalization at the C2 or C8 positions.
The free primary amine at the C5 position can also direct transformations. It can act as an internal base or nucleophile, or it can coordinate to a metal catalyst, directing a reaction to a nearby site. For instance, in metal-catalyzed C-H activation reactions, the C5-amino group could direct a catalyst like rhodium or palladium to functionalize adjacent C-H bonds (at C4 or C6), a common strategy in complex molecule synthesis.
Analysis of Stereochemical Control in Reactions Involving the Azocane Moiety
The stereochemical outcome of reactions involving the this compound is intrinsically linked to the conformational dynamics of the eight-membered azocane ring. Medium-sized rings like azocane are conformationally flexible and can exist in several low-energy forms, such as boat-chair, twist-boat, and crown conformations. The specific conformation adopted during a reaction can dictate the facial selectivity of an incoming reagent.
When a reaction creates a new stereocenter, the conformational preference of the ring can lead to the preferential formation of one diastereomer over another. For example, the reduction of a ketone at the C5 position (if the amino group were replaced by an oxo group) would likely proceed via hydride attack from the less sterically hindered face of the ring, leading to a specific diastereomeric alcohol.
Furthermore, asymmetric C-H functionalization, as seen in related N-Boc heterocycles, relies heavily on stereochemical control. nih.govnih.gov The use of chiral ligands, such as (-)-sparteine, with organolithium bases can lead to the enantioselective deprotonation of one of the prochiral α-protons. beilstein-journals.org Subsequent reaction with an electrophile would then yield an enantioenriched product. The utility of this chemistry has been demonstrated in the synthesis of various pharmaceutically relevant pyrrolidines and could be applied to the azocane system to achieve stereocontrol at the C2 or C8 positions. nih.gov The pre-existing stereochemistry of any substituents on the ring would also influence the stereochemical course of subsequent reactions, a concept known as substrate-controlled stereoselectivity.
Reactivity Studies of the Tert-butyl Carbamate (B1207046) Group
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its unique reactivity profile. researchgate.net Its primary function is to mask the nucleophilicity and basicity of the amine. organic-chemistry.org The Boc group is characterized by its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, making it orthogonal to many other protecting groups. organic-chemistry.org
However, the Boc group is readily cleaved under acidic conditions. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen (or the nitrogen), followed by the elimination of the stable tert-butyl cation, which is typically scavenged by the solvent or an added nucleophile. This process releases carbon dioxide and the free amine. A variety of acidic reagents can be employed for this deprotection.
A less common but synthetically useful reaction of the N-Boc group is its conversion into an isocyanate intermediate. This can be achieved by treatment with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. The in situ generated isocyanate can then react with nucleophiles, such as Grignard reagents, to form amides in a one-pot procedure. nih.govrsc.org
Table 1: Reactivity Profile of the N-Boc Group
| Reagent/Condition | Outcome | Reference |
|---|---|---|
| Strong Acids (TFA, HCl) | Deprotection to free amine | organic-chemistry.org |
| Bases (NaOH, LiOH) | Stable | organic-chemistry.org |
| Nucleophiles (e.g., RNH₂) | Stable | organic-chemistry.org |
| Reductants (e.g., H₂/Pd) | Stable | --- |
Functional Group Interconversions of the Aminoazocane System
The bifunctional nature of this compound allows for a wide array of functional group interconversions (FGIs) at either the C5-amino group or the N1-carbamate.
Reactions at the C5-Amino Group: The primary amine at C5 is a versatile handle for modification. It can undergo standard amine reactions, including:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl substituents.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be used to form N-aryl bonds.
Diazotization: Reaction with nitrous acid could, in principle, lead to the corresponding alcohol via a diazonium salt intermediate, though this can be accompanied by rearrangements, especially in cyclic systems.
Reactions at the N1-Carbamate: The N1 position, protected as a Boc-carbamate, can also be transformed:
Deprotection: As discussed, acidic treatment removes the Boc group to reveal the parent secondary amine, azocan-5-amine. organic-chemistry.org
Reduction: Certain reducing agents, particularly those based on magnesium catalysis, can reduce the carbamate to an N-methyl group, yielding N-methyl-azocan-5-amine after deprotection of the C5-amine (if it was also protected). organic-chemistry.org
Amidation: The direct conversion of the N-Boc group to an N-acyl group can be achieved via the isocyanate intermediate method. nih.govrsc.org
Table 2: Selected Functional Group Interconversions
| Starting Group | Reagent(s) | Product Group | Position |
|---|---|---|---|
| C5-NH₂ | R-COCl, Pyridine | C5-NHCOR (Amide) | C5 |
| C5-NH₂ | R-CHO, NaBH(OAc)₃ | C5-NHR (Secondary Amine) | C5 |
| N1-Boc | Trifluoroacetic Acid (TFA) | N1-H (Secondary Amine) | N1 |
Influence of Substituent Effects on Reaction Pathways and Selectivity
The introduction of substituents onto the azocane ring or its existing functional groups would significantly modulate the reactivity and selectivity of subsequent reactions through steric and electronic effects.
Electronic Effects:
If the C5-amino group is acylated, the resulting amide nitrogen becomes significantly less nucleophilic and non-basic due to the electron-withdrawing nature of the acyl group. This would prevent it from participating in reactions as a nucleophile or base.
Substituents on the azocane ring could influence the acidity of adjacent C-H bonds. An electron-withdrawing group (EWG) at C2, for example, would increase the acidity of the C2 proton, potentially facilitating its removal during a lithiation reaction. Conversely, an electron-donating group (EDG) would have the opposite effect.
Steric Effects:
The conformational preference of the azocane ring can be biased by the presence of bulky substituents. A large substituent at one position can sterically hinder one face of the ring, directing incoming reagents to the opposite, more accessible face. This is a key principle in diastereoselective reactions.
In amine-directed reactions, the size of a substituent near the directing group can affect the ability of the directing group to coordinate with a catalyst or reagent, thereby influencing the efficiency and outcome of the reaction. For example, a bulky group at C4 or C6 could hinder the ability of the C5-amino group to act as a directing group.
The interplay of these effects allows for the fine-tuning of reaction pathways, enabling chemists to selectively modify specific positions on the complex aminoazocane scaffold.
Application of Tert Butyl 5 Aminoazocane 1 Carboxylate As a Chiral Building Block in Advanced Organic Synthesis
Utility in the Asymmetric Synthesis of Complex Molecular Architectures
The rigid, yet flexible, nature of the azocane (B75157) ring in tert-butyl 5-aminoazocane-1-carboxylate provides a unique three-dimensional framework that can be exploited in the asymmetric synthesis of complex molecules. While specific examples detailing the direct use of enantiopure this compound are not extensively documented in publicly available research, the principles of using chiral cyclic amines in asymmetric synthesis are well-established. Chiral amines are crucial intermediates in the synthesis of pharmaceuticals and natural products. organic-chemistry.org The synthesis of chiral 1,5-diamines, a class of compounds to which 5-aminoazocane belongs, has been accomplished from natural chiral sources like (R)-(+)-camphor, highlighting the feasibility of obtaining enantiomerically pure diamine scaffolds. scielo.brresearchgate.net
The strategic placement of the amino group and the Boc-protected nitrogen within the azocane ring allows for the controlled introduction of new stereocenters. For instance, the existing stereocenter can direct the approach of reagents in reactions such as alkylations, additions, and cyclizations, leading to the formation of diastereomerically enriched products. The synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate from an acyclic precursor using a chiral lithium amide demonstrates a powerful strategy for creating cyclic amino acid derivatives with high stereocontrol, a principle applicable to the synthesis of substituted azocanes.
Derivatization Strategies for Scaffold Diversification
The presence of two distinct nitrogen atoms—the primary amino group and the Boc-protected secondary amine—in this compound offers orthogonal handles for a wide range of derivatization reactions. This allows for the systematic modification of the scaffold to explore chemical space and generate libraries of diverse molecules.
Formation of Amides and Ureas from the Amino Group
The primary amino group at the C5 position is readily available for acylation and related reactions to form amides and ureas. These functional groups are prevalent in biologically active compounds and can participate in crucial hydrogen bonding interactions with biological targets. The general synthesis of amides from amines and carboxylic acids is a fundamental transformation in organic chemistry.
| Reagent | Product Type | General Reaction Conditions |
| Acyl Chloride/Anhydride | Amide | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., dichloromethane, THF) |
| Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC, HATU), base, aprotic solvent |
| Isocyanate | Urea | Aprotic solvent (e.g., dichloromethane, THF) |
| Chloroformate | Carbamate (B1207046) | Base, aprotic solvent |
This table presents common methods for the derivatization of primary amines.
N-Alkylation and Acylation Reactions on the Azocane Nitrogen
Following the removal of the tert-butoxycarbonyl (Boc) protecting group, the secondary amine of the azocane ring becomes available for a variety of functionalization reactions. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. nih.gov Once deprotected, the secondary amine can undergo N-alkylation or N-acylation.
A known process for the N-alkylation of Boc-protected amino acids involves the use of a hindered alkoxide base and an alkyl halide. google.com This method could potentially be adapted for the N-alkylation of the deprotected azocane nitrogen.
| Reaction Type | Reagent | General Reaction Conditions |
| N-Alkylation | Alkyl halide | Base (e.g., K2CO3, NaH), polar aprotic solvent (e.g., DMF, acetonitrile) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | Acidic or neutral pH, alcoholic solvent |
| N-Acylation | Acyl chloride/Anhydride | Base (e.g., triethylamine), aprotic solvent |
This table outlines common methods for the derivatization of secondary amines.
Side-Chain Modifications at the Azocane Ring
While direct C-H functionalization of the azocane ring is challenging, the synthesis of derivatives with substituents on the carbon backbone can be achieved through multi-step synthetic sequences starting from more functionalized precursors. For example, the synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has been achieved through the oxidative cleavage of a bicyclic precursor, a strategy that could be conceptually applied to the synthesis of substituted azocanes. nih.gov
Precursor in the Synthesis of Scaffold Libraries for Medicinal Chemistry Research
Conformationally restricted diamines are highly sought-after scaffolds in medicinal chemistry as they can pre-organize appended functional groups in a defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.gov this compound serves as an excellent starting point for the generation of such focused compound libraries. danaher.comresearchgate.netnih.gov
By employing the derivatization strategies discussed in section 4.2, a library of diverse azocane-based compounds can be synthesized. For instance, a combinatorial approach involving the acylation of the primary amine with a set of diverse carboxylic acids, followed by deprotection and subsequent alkylation or acylation of the azocane nitrogen with another set of reagents, can rapidly generate a large number of unique compounds.
The synthesis of libraries of 7-azanorbornane derivatives through the modification of a core scaffold demonstrates the power of this approach in creating sp3-rich, lead-like molecules for screening. researchgate.net Similarly, this compound can be the foundational core for building libraries of novel chemical entities for high-throughput screening. nih.gov
Role in Heterocycle Annulation and Ring-Fusion Methodologies
The bifunctional nature of 5-aminoazocane derivatives allows them to participate in reactions that lead to the formation of fused heterocyclic systems. The amino group and the azocane nitrogen can act as nucleophiles in cyclization reactions with appropriate electrophilic partners. For example, the reaction of 2-aminoazines with 1,3-dicarbonyl compounds or α-halo carbonyl compounds is a common method for the synthesis of fused imidazoles and pyrimidinones. researchgate.net
Sophisticated Spectroscopic Characterization and Structural Analysis of Tert Butyl 5 Aminoazocane 1 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment
To generate this section, ¹H NMR and ¹³C NMR spectra would be essential. This would include a data table of chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and signal integrations for ¹H NMR. For ¹³C NMR, a list of chemical shifts for each unique carbon atom would be required. Advanced 2D NMR experiments like COSY, HSQC, and HMBC would be needed to definitively assign these signals to specific protons and carbons within the azocane (B75157) ring, the amino group, and the tert-butyl carboxylate group. Conformational analysis would require data from Nuclear Overhauser Effect (NOE) experiments to determine the spatial proximity of different protons, providing insight into the three-dimensional shape and preferred conformations of the eight-membered ring. No such experimental data has been published for this compound.
Advanced Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
This section would require high-resolution mass spectrometry (HRMS) data, typically from techniques like Electrospray Ionization (ESI) or an equivalent soft ionization method. The primary data point would be the accurate mass of the molecular ion (e.g., [M+H]⁺), which is used to confirm the elemental composition and validate the molecular formula (C₁₂H₂₄N₂O₂). Furthermore, tandem mass spectrometry (MS/MS) analysis would be necessary to generate a fragmentation pattern. This pattern, presented in a data table of mass-to-charge ratios (m/z), would reveal characteristic losses, such as the loss of the tert-butyl group or cleavage of the azocane ring, providing crucial information for structural confirmation. This information is not available in the public domain.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis
A detailed analysis of vibrational modes requires access to the FTIR and Raman spectra of the compound. A data table would be created listing the frequencies (in cm⁻¹) of significant absorption (FTIR) or scattering (Raman) bands. Key vibrational modes to be identified would include the N-H stretches of the primary amine, C-H stretches of the alkyl portions, the highly characteristic C=O stretch of the carbamate (B1207046) group (typically around 1680-1700 cm⁻¹), and C-N and C-O stretching vibrations. A comparison of FTIR and Raman activities would provide a more complete picture of the molecule's vibrational framework. No spectra for Tert-butyl 5-aminoazocane-1-carboxylate have been published.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
This section can only be written if the compound has been successfully crystallized and analyzed using single-crystal X-ray diffraction. This technique provides the absolute, definitive three-dimensional structure of the molecule in the solid state. The required information would include crystallographic data such as the crystal system, space group, and unit cell dimensions. A data table of selected bond lengths, bond angles, and torsion angles would be generated to precisely describe the geometry of the azocane ring and its substituents. This is the most unambiguous method for structural determination, but no crystallographic data for this compound is available.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopy is only applicable to chiral molecules. This compound possesses a plane of symmetry if the nitrogen of the amino group and the carbamate nitrogen lie within it, making the molecule achiral. Therefore, it would not exhibit a Circular Dichroism (CD) spectrum. If a chiral derivative were synthesized, CD spectroscopy could be used to study its stereochemistry. However, for the parent compound specified, this analysis is not relevant, and no such studies have been reported.
Computational Chemistry and Theoretical Modeling of Tert Butyl 5 Aminoazocane 1 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of a molecule. These methods allow for the detailed mapping of electron density distribution, which governs a molecule's reactivity and properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
A comprehensive search of scientific literature and chemical databases did not yield specific quantum chemical studies performed on tert-butyl 5-aminoazocane-1-carboxylate. Therefore, data on its calculated dipole moment, orbital energies (HOMO/LUMO), and electrostatic potential maps are not publicly available. Such a study would be necessary to theoretically predict the most likely sites for electrophilic and nucleophilic attack.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The eight-membered azocane (B75157) ring of this compound is highly flexible, capable of adopting numerous conformations. Conformational analysis, using methods like molecular mechanics (MM) and molecular dynamics (MD) simulations, is employed to identify the low-energy, stable conformations and to understand the dynamic behavior of the ring system. These simulations calculate the potential energy of a molecule as a function of its atomic coordinates, revealing the most probable shapes it will adopt.
Despite the utility of these methods, specific studies detailing the conformational landscape of this compound are not present in the reviewed scientific literature. A thorough analysis would involve searching the conformational space to identify global and local energy minima, providing insight into the three-dimensional structure of the molecule in various environments. Without such studies, the preferred orientation of the tert-butoxycarbonyl (Boc) and amino groups relative to the azocane ring remains undetermined from a theoretical standpoint.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation.
While patents mention the use of this compound in synthesis and may contain experimental data like ¹H NMR for characterization, dedicated computational studies that predict these spectroscopic parameters and compare them with experimental values have not been published. Such a comparative analysis would be crucial for validating the computational model and providing a deeper understanding of the molecule's structural features.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical modeling is a powerful approach to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reaction intermediates, calculate the activation energies, and characterize the geometry of transition states. This information is key to understanding why a reaction proceeds through a particular pathway and at a certain rate.
For this compound, which is noted as an intermediate in the synthesis of more complex molecules like β-lactamase inhibitors, theoretical studies could provide significant insights into its reactivity. However, a review of the available literature indicates a lack of published research focusing on the theoretical mechanisms of reactions involving this compound. Studies on its acylation, alkylation, or other functionalization reactions from a computational perspective are currently absent from the scientific record.
In Silico Design and Prediction of Novel Aminoazocane Derivatives with Desired Reactivity
In silico design involves using computational methods to create and evaluate novel molecules with specific, desirable properties before committing to their synthesis in a laboratory. Starting from a lead compound like this compound, researchers could theoretically modify its structure—for instance, by substituting the amino group or altering the Boc-protecting group—and predict the resulting changes in properties like receptor binding affinity, solubility, or metabolic stability.
This approach is a cornerstone of modern drug discovery and materials science. Nevertheless, specific in silico studies that use this compound as a scaffold for designing new derivatives with tailored reactivity or biological activity have not been found in the public domain. Such research would represent a valuable next step in exploring the chemical space around the aminoazocane core.
Future Research Directions and Perspectives for Tert Butyl 5 Aminoazocane 1 Carboxylate
Exploration of Automated Synthesis and Flow Chemistry Integration
The synthesis of complex molecules like tert-butyl 5-aminoazocane-1-carboxylate often involves multi-step processes that can be resource-intensive. Future research will likely focus on the integration of automated synthesis and continuous flow chemistry to streamline its production. Automated synthesis platforms, equipped with artificial intelligence, can optimize reaction conditions in real-time, leading to higher yields and purity while minimizing manual intervention. nih.gov
Flow chemistry, in particular, offers significant advantages for the synthesis of heterocyclic compounds. nih.gov The enhanced heat and mass transfer in microreactors allows for precise control over reaction parameters, improving safety, scalability, and reproducibility. nih.govmit.edu Researchers can explore telescoping multi-step syntheses into a single continuous process, eliminating the need for isolating and purifying intermediates. mdpi.com This approach could significantly accelerate the production of this compound and its derivatives. rsc.org A key area of investigation will be the development of robust protocols that translate traditional batch syntheses into efficient continuous flow processes, potentially reducing reaction times from hours to minutes. mit.edu
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Potential Benefit |
| Enhanced Heat Transfer | Improved control over exothermic reactions, enabling higher temperatures and faster reaction rates. |
| Rapid Mixing | Increased reaction efficiency and potential to suppress side reactions. |
| Process Automation | High reproducibility and unattended operation for library synthesis. nih.gov |
| Scalability | Seamless transition from laboratory-scale synthesis to pilot-plant production. researchgate.net |
| Safety | Minimized handling of hazardous reagents and unstable intermediates by generating them in situ. nih.gov |
Investigation of Catalytic Roles and Applications
The inherent chirality and the presence of a nucleophilic amino group make this compound and its derivatives attractive candidates for applications in catalysis. Future research could explore the potential of this azocane (B75157) scaffold as a ligand for transition metal catalysts or as an organocatalyst itself.
The development of chiral ligands is crucial for asymmetric catalysis. The rigid, yet flexible, eight-membered ring of the azocane could create a unique chiral environment around a metal center, potentially leading to high enantioselectivity in a variety of chemical transformations. Research efforts could focus on synthesizing derivatives of this compound with additional coordinating groups to create novel bidentate or tridentate ligands.
Furthermore, the amino group, after deprotection, can be utilized in organocatalysis. mdpi.com Amino-based catalysts are known to mediate a range of reactions, including Michael additions and aldol (B89426) reactions. researchgate.net The specific conformation of the azocane ring could influence the stereochemical outcome of these reactions in novel ways. Investigating the catalytic activity of deprotected aminoazocane derivatives in benchmark organocatalytic reactions would be a valuable first step in this direction. researchgate.net
Development of Novel Functional Materials Incorporating Azocane Substructures
The azocane ring system is a versatile building block that could be incorporated into novel functional materials. The bifunctional nature of this compound (after deprotection of the Boc group and potential activation of the secondary amine) allows it to be used as a monomer in polymerization reactions.
Future research could target the synthesis of novel polyamides or polyurethanes containing the azocane moiety. These polymers may exhibit unique physical and chemical properties due to the incorporation of the medium-sized ring structure, potentially finding applications in areas such as specialty plastics, fibers, or membranes.
Another avenue of exploration is the use of aminoazocane derivatives in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined geometry and coordinating ability of the azocane scaffold could lead to materials with tailored porosity and surface properties, suitable for applications in gas storage, separation, or heterogeneous catalysis. The unique electronic and structural properties of specialized building blocks, such as azulene, have been shown to create advanced organic materials, suggesting that incorporating less common scaffolds like azocane could yield materials with novel functionalities. nih.gov
Advancements in Sustainable Synthesis Protocols and Biocatalytic Approaches
In line with the growing demand for green chemistry, future research will undoubtedly focus on developing more sustainable synthetic routes to this compound. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. nih.gov
Biocatalysis presents a particularly promising approach. nih.gov Enzymes, operating under mild aqueous conditions, offer unparalleled regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.govnih.gov Researchers could explore the use of enzymes such as transaminases for the asymmetric amination of a corresponding cyclic ketone precursor. researchgate.net Transaminases are increasingly used in the pharmaceutical industry for the synthesis of chiral amines. mdpi.com
Another biocatalytic strategy could involve the kinetic resolution of a racemic mixture of an aminoazocane precursor using lipases or proteases. rsc.org Furthermore, genome mining and protein engineering can be employed to discover or create novel enzymes with tailored substrate specificity and reactivity for the synthesis of this specific azocane derivative. nih.govresearchgate.net The development of a successful biocatalytic route would not only be more environmentally friendly but could also provide access to enantiomerically pure forms of the compound more efficiently. researchgate.net
Table 2: Potential Biocatalytic Strategies for Synthesis
| Enzyme Class | Potential Reaction | Key Advantage |
| Transaminases (ATAs) | Asymmetric amination of an azocanone precursor. | Direct formation of the chiral amine center with high enantiomeric excess. researchgate.net |
| Ketoreductases (KREDs) | Stereoselective reduction of a ketone to a chiral alcohol, followed by chemical conversion to the amine. | Access to highly pure chiral alcohol intermediates. researchgate.net |
| Lipases/Proteases | Kinetic resolution of a racemic aminoazocane derivative. | Separation of enantiomers from a racemic mixture. |
| Carboxylic Acid Reductases (CARs) | Potential for amide bond formation in derivative synthesis. nih.gov | Mild conditions for creating amide linkages. |
Uncharted Chemical Transformations and Reactivity for Aminoazocane Derivatives
The fundamental reactivity of the azocane ring system, particularly when substituted with an amino group, is not fully explored. Future research should aim to uncover novel chemical transformations and reactivity patterns for derivatives of this compound.
One area of interest is the functionalization of the azocane ring itself through C-H activation. Developing methods to selectively introduce substituents at various positions on the carbon backbone would vastly expand the chemical space accessible from this precursor. This could lead to a diverse library of azocane derivatives with potentially enhanced biological activity or utility as chemical building blocks.
The interplay between the amino group and the ring conformation could also be exploited in domino or cascade reactions. researchgate.net For example, the amino group could act as an internal nucleophile or directing group to facilitate complex ring-forming or ring-rearrangement reactions. Exploring reactions like ring expansion or contraction could lead to other valuable medium-sized or macrocyclic nitrogen-containing heterocycles. rsc.org Understanding the regioselectivity of nucleophilic additions to iminium salts derived from azocine (B12641756) derivatives could also provide insights into controlling reactivity. researchgate.net Such fundamental studies will not only deepen our understanding of the chemistry of medium-sized rings but also pave the way for the synthesis of novel and complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 5-aminoazocane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves protecting-group strategies for the aminoazocane backbone. Key steps include Boc protection of the amine group, followed by ring-closure reactions (e.g., cyclization of linear precursors). Reaction parameters such as temperature (e.g., 0–25°C for Boc protection) and solvent polarity (e.g., dichloromethane or THF) critically affect yield. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. How can crystallographic data for This compound be validated, and what software tools are suitable for structure refinement?
- Methodological Answer : X-ray diffraction data should be processed using programs like SHELXL for small-molecule refinement. Validate hydrogen bonding and torsion angles with WinGX/ORTEP for visualization . For ambiguous electron density regions (e.g., disordered tert-butyl groups), iterative refinement with restraints on thermal parameters improves accuracy .
Q. What spectroscopic techniques are essential for characterizing This compound, and how should data discrepancies be resolved?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry of the azocane ring. Overlapping signals in DMSO-d6 may require - COSY for resolution.
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 229.32).
- IR : Confirm Boc group presence via C=O stretching (~1680–1720 cm).
Discrepancies between theoretical and experimental data often arise from impurities; orthogonal techniques (e.g., HPLC-MS) are necessary for validation .
Advanced Research Questions
Q. How can hydrogen bonding networks in This compound crystals be systematically analyzed to predict packing motifs?
- Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., ) into discrete patterns (e.g., rings). Pair this with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals forces). This predicts stability of polymorphs and co-crystal formation .
Q. What experimental design strategies optimize the synthesis of This compound derivatives for biological screening?
- Methodological Answer : Use factorial design (e.g., 2 factorial) to screen variables:
| Factor | Range |
|---|---|
| Temperature | 25–60°C |
| Catalyst loading | 0.5–5 mol% |
| Solvent | DMF, THF, MeCN |
| Response surface methodology (RSM) then identifies optimal conditions for yield and enantiopurity . |
Q. How can contradictory biological activity data for This compound analogs be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer : Cross-validate in vitro assays (e.g., IC variability) by:
- Replicating under standardized conditions (pH, temperature).
- Applying multivariate statistics (e.g., PCA) to isolate confounding variables (e.g., solubility, cell line variability).
- Use molecular docking to reconcile SAR with target binding poses .
Q. What advanced computational methods predict the reactivity of This compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Focus on steric effects from the tert-butyl group and electronic effects of the Boc-protected amine. Compare with experimental kinetic data (e.g., Hammett plots) to validate computational models .
Data Analysis and Validation
Q. How should researchers handle non-reproducible crystallographic data for This compound polymorphs?
- Methodological Answer :
Re-examine diffraction images for twinning or preferred orientation artifacts.
Use SHELXD for dual-space structure solution to resolve pseudosymmetry.
Validate with R (<5%) and GooF (0.8–1.2) metrics. Publish raw data (CIF files) for peer validation .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in This compound synthesis?
- Methodological Answer : Apply ANOVA to compare purity/yield across batches. Use control charts (e.g., X-bar and R charts) to monitor process stability. Identify outliers via Grubbs’ test and correlate with process deviations (e.g., solvent grade, humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
